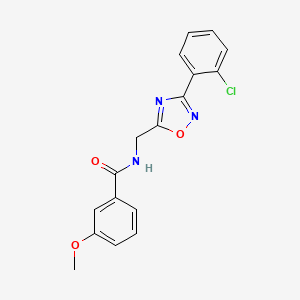
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have various scientific research applications. One of the most significant applications is its potential as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect and monitor ROS in real-time can provide valuable insights into these processes and aid in the development of new therapeutic strategies.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves its interaction with ROS. This compound contains a fluorophore that can be activated by ROS, leading to the emission of a fluorescent signal. The intensity of the signal is proportional to the amount of ROS present in the cell or tissue. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide are primarily related to its ability to detect and monitor ROS. This compound has been shown to have a high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound does not interfere with cellular functions or cause toxicity, making it safe for use in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its high sensitivity and selectivity for ROS. This makes it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound is easy to synthesize and can be modified to improve its properties. However, there are some limitations to its use in lab experiments. For example, this compound requires a specific excitation wavelength for fluorescence detection, which can limit its applicability in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in scientific research. One direction is the development of new derivatives with improved properties, such as higher sensitivity or selectivity for ROS. Another direction is the application of this compound in the study of other biological processes, such as inflammation or apoptosis. Additionally, this compound has the potential to be used in diagnostic and therapeutic applications, such as the detection and treatment of cancer or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The hydrazide is then reacted with 2-chlorobenzoyl chloride to obtain 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
2-chloro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-3-4-8-13(11)16-21-18(24-22-16)12(2)20-17(23)14-9-5-6-10-15(14)19/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHXSKEVLLXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)


![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)


